2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
Description
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-12(2)14-9-8-13(3)10-17(14)21-11-18-19-15-6-4-5-7-16(15)20-18/h4-10,12H,11H2,1-3H3,(H,19,20) |
InChI Key |
DWAQGVFHYIEQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of m-Cresol
This method predominantly yields the ortho-isopropyl product due to the directing effect of the hydroxyl group.
Regioselectivity Enhancement
Employing directed ortho-metalation significantly improves positional control:
-
Protect phenol as TBS ether
-
Treat with LDA (-78°C, THF)
-
Quench with isopropyl iodide
-
Deprotect with TBAF
This sequence achieves >90% regioselectivity for 2-isopropyl-5-methylphenol.
Benzimidazole Core Construction
Classical Cyclocondensation Method
Mechanistic Insight : The reaction proceeds through initial Schiff base formation, followed by cyclization and aromatization.
Oxidative Cyclization Approach
For improved functional group tolerance:
This method avoids strong mineral acids, making it suitable for acid-sensitive substrates.
Side-Chain Installation Methodologies
Mitsunobu Coupling Strategy
Process Optimization and Scale-Up Challenges
Protecting Group Strategies
Benzimidazole NH protection proves critical during Mitsunobu reactions:
This sequence increases coupling yields from 62% to 89% on multigram scales.
Solvent Screening Results
| Solvent | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 24 h | 65 | 92.3 |
| DMSO | 18 h | 68 | 91.7 |
| NMP | 20 h | 71 | 93.5 |
| Diglyme | 28 h | 63 | 90.1 |
NMP emerges as optimal, balancing reactivity and product stability.
Analytical Characterization
Spectroscopic Data Correlation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
-
δ 2.34 (s, 3H, Ar-CH₃)
-
δ 3.15 (septet, J=6.8 Hz, 1H, CH(CH₃)₂)
-
δ 5.42 (s, 2H, OCH₂)
-
δ 7.12–7.89 (m, 6H, Ar-H)
HRMS (ESI+) :
Calculated for C₂₀H₂₂N₂O₂ [M+H]⁺: 327.1702
Found: 327.1705
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Mechanistic Insights
- The target compound’s substituents may similarly influence cytoskeletal targets .
- Enzyme Binding : Docking studies for triazole-thiazole derivatives (e.g., 9c) indicate interactions with catalytic pockets, highlighting the role of heterocyclic appendages .
Biological Activity
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole, also known by its CAS number 156142-69-7, is a complex organic compound belonging to the class of benzimidazoles. Its unique structural features, including a benzodiazole core and various substituents, have garnered interest in medicinal chemistry due to potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula: C18H20N2O
- Molar Mass: 280.36 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antitumor and antimicrobial properties. Recent studies have shown promising results in various assays that evaluate its efficacy against cancer cell lines and microbial pathogens.
Case Studies and Research Findings
-
In Vitro Assays : The compound was tested on several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results demonstrated significant cytotoxic effects:
- A549 Cell Line : IC50 values were reported at approximately 6.75 ± 0.19 μM in 2D assays.
- HCC827 Cell Line : Exhibited IC50 values around 6.26 ± 0.33 μM.
- NCI-H358 Cell Line : Showed an IC50 of 6.48 ± 0.11 μM.
The mechanism through which this compound exerts its antitumor effects may involve interaction with specific cellular targets, such as DNA or protein kinases, leading to apoptosis in cancer cells. Research indicates that it may bind within the minor groove of AT-DNA, affecting transcriptional regulation .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies indicate that it possesses significant antibacterial activity, although specific mechanisms remain to be fully elucidated.
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole derivatives?
Answer: The synthesis typically involves multi-step reactions, including:
- Condensation reactions between o-phenylenediamine and substituted phenoxy aldehydes under reflux conditions (e.g., ethanol or methanol as solvents) .
- Catalytic optimization : Use of KOH or NaOEt as catalysts for cyclization, with reaction times ranging from 6–24 hours depending on substituent reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to isolate pure products. Melting points and HPLC purity (>95%) should be validated .
Q. How can the molecular structure of this benzimidazole derivative be confirmed?
Answer: Key analytical techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for benzimidazole protons (δ 7.0–8.5 ppm) and phenoxy methyl groups (δ 1.2–1.5 ppm for isopropyl) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds .
- Elemental analysis : Compare experimental vs. theoretical C, H, N, O percentages (tolerances <0.4%) .
- X-ray crystallography : Resolve π-π stacking and hydrogen-bonding interactions (e.g., C–H···N motifs) to confirm planarity of the benzimidazole core .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Key residues (e.g., Trp286, Phe295) often form π-π interactions with the benzimidazole ring .
- 3D-QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on phenoxy) with IC₅₀ values to optimize activity .
- MD simulations : Validate binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer:
- Comparative analysis : Cross-reference NMR shifts with structurally characterized analogs (e.g., 5-methoxy-2-arylbenzimidazoles) .
- Isotopic labeling : Use ¹⁵N-labeled o-phenylenediamine to track cyclization intermediates via 2D NMR (HSQC/HMBC) .
- Dynamic effects : Account for rotational barriers in isopropyl groups (VT-NMR at −40°C to 80°C) to distinguish conformational isomers .
Q. How can supramolecular assembly of this compound be exploited in materials science?
Answer:
- Coordination polymers : Utilize the benzimidazole N-atom to chelate metals (e.g., Zn²⁺, Cu²⁺) for MOF synthesis. Solvothermal conditions (DMF, 120°C) yield frameworks with pore sizes >5 Å .
- Stimuli-responsive materials : Design pH-sensitive hydrogels by grafting the compound onto cyclodextrin or calixarene scaffolds. Release kinetics (e.g., drug payloads) can be monitored via UV-Vis spectroscopy .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be mitigated?
Answer:
- Low yields in cyclization : Optimize solvent polarity (e.g., DMF for electron-deficient substrates) and catalyst loading (e.g., 10 mol% K₂CO₃) .
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap water during imine formation .
- Scalability : Transition from batch to flow chemistry for high-throughput synthesis (residence time <30 minutes) .
Q. How can in vitro assays be designed to evaluate the antimicrobial potential of this compound?
Answer:
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) .
- Time-kill assays : Monitor log-phase growth inhibition at 2x MIC over 24 hours .
- Synergy studies : Combine with β-lactams or azoles (Checkerboard assay; FIC index <0.5 indicates synergy) .
Data Interpretation and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Re-dock co-crystallized ligands (PDB: 4EY7) to validate docking protocols (RMSD <1.5 Å) .
- Solvent accessibility : Adjust docking grids to account for active-site water molecules excluded in simulations .
- Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions (ΔG < −8 kcal/mol correlates with nM activity) .
Q. What analytical techniques confirm the absence of polymorphic forms in crystallized samples?
Answer:
- PXRD : Match experimental patterns with single-crystal data (e.g., 2θ = 10–30° range) .
- DSC : Detect melting endotherms; a single peak indicates phase purity .
- Raman spectroscopy : Resolve lattice vibrations (100–400 cm⁻¹) to identify polymorph-specific modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
